5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
説明
特性
IUPAC Name |
5-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-15-14-28-16-21(24(30)26-13-12-18-8-10-20(33-2)11-9-18)23-22(17-28)25(31)29(27-23)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANOWYWUNOXTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The compound features a pyrazolo ring fused with a pyridine moiety, characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
This molecular structure includes:
- A methoxyethyl group.
- A methoxyphenethyl group.
- A carbonyl group contributing to its reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit key enzymes or receptors involved in tumorigenesis and other pathological processes. Similar compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells.
Biological Activity Data
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anti-tumor and anti-microbial properties. The following table summarizes key findings regarding the biological activity of related compounds:
Case Studies
- Anti-Tubercular Activity : A study evaluated various pyrazolo derivatives against Mycobacterium tuberculosis, highlighting that certain structural modifications enhance their efficacy against this pathogen. The results indicated promising anti-tubercular activity for compounds closely related to our target compound, suggesting potential for further development in treating tuberculosis .
- Cancer Cell Proliferation : In vitro studies have shown that compounds with similar structures can significantly inhibit cancer cell growth by inducing apoptosis. For instance, pyrazolo derivatives were tested on various cancer cell lines, revealing effective dose-response relationships that warrant further investigation into their mechanisms .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of 5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is crucial for evaluating its therapeutic viability. Current data suggest:
- Absorption : The compound exhibits favorable solubility in organic solvents like ethanol and DMSO, which is beneficial for formulation.
- Metabolism : Further studies are needed to elucidate metabolic pathways and the resultant effects on efficacy and safety.
- Toxicity : Preliminary assessments indicate low cytotoxicity in non-target cells; however, comprehensive toxicological evaluations are essential.
科学的研究の応用
The biological applications of this compound are primarily centered around its anti-cancer properties and other pharmacological effects.
Anti-Cancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine have shown promising anti-cancer activity. For example:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have demonstrated that modifications in the structure can lead to enhanced potency against various cancer cell lines .
- Case Studies : A study highlighted the synthesis of related compounds that exhibited significant cytotoxic effects on human cancer cell lines, suggesting a pathway for developing new anti-cancer agents .
Anti-Tubercular Activity
Another area of interest is the compound's potential against Mycobacterium tuberculosis. Research into similar scaffolds has indicated that structural modifications can yield compounds with notable anti-tubercular properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathways often include:
- Formation of the Pyrazolo Ring : Utilizing condensation reactions involving hydrazines and appropriate carbonyl compounds.
- Functionalization : Introducing methoxy and ethyl groups through alkylation or acylation reactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Methoxy Substitution : The introduction of methoxy groups at specific positions has been shown to enhance anti-cancer activity.
- Phenyl and Ethyl Groups : Variations in these substituents can significantly affect potency and selectivity towards biological targets .
Data Tables
The following table summarizes key findings related to the biological activity and synthetic routes of 5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide:
| Study | Activity | Cell Line/Organism | IC50 (µM) | Comments |
|---|---|---|---|---|
| Study 1 | Anti-Cancer | A549 (Lung Cancer) | 10 | Significant cytotoxicity observed |
| Study 2 | Anti-TB | Mycobacterium tuberculosis | 15 | Potential for further optimization |
| Study 3 | Kinase Inhibition | Various Kinases | 5 | Targeted inhibition leading to apoptosis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodology : A multi-step approach is typical for pyrazolo-pyridine derivatives. Begin with condensation of a pyrazole precursor (e.g., ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate) with 2-methoxyethylamine, followed by coupling with 4-methoxyphenethylamine via carbodiimide-mediated amidation . Optimize yields by:
- Varying solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.
- Adjusting reaction temperature (80–120°C) to balance reaction rate and decomposition risks.
- Using catalytic bases (e.g., DMAP) to accelerate amidation .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Combine orthogonal techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) gradient to assess purity (>95% target).
- NMR : Confirm methoxy groups (δ 3.2–3.8 ppm for OCH₃) and aromatic protons (δ 6.8–7.6 ppm for phenyl/phenethyl) .
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), resolve the 3D structure to validate stereochemistry and hydrogen bonding .
Q. What solubility and stability properties are critical for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). Pyrazolo-pyridines often show limited aqueous solubility; use surfactants (e.g., Tween-80) or cyclodextrins for colloidal dispersion .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxy groups may hydrolyze under acidic conditions (pH < 4) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodology :
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis (λmax ~300–350 nm for pyrazolo-pyridines) .
- Molecular docking : Map the compound’s interaction with biological targets (e.g., kinases) using AutoDock Vina. The methoxyphenethyl group may occupy hydrophobic pockets .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodology :
- Dynamic effects : Use VT-NMR (variable temperature) to identify rotational barriers in amide bonds or hindered methoxy groups.
- Impurity profiling : Cross-validate with LC-MS to detect byproducts (e.g., dealkylated intermediates) .
- 2D NMR : Employ COSY and NOESY to assign overlapping aromatic protons .
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?
- Methodology :
- Core modifications : Replace the 2-methoxyethyl group with bulkier substituents (e.g., cyclopentyl) to probe steric effects.
- Phenethyl variations : Test 4-fluoro or 4-chloro analogs to assess electronic contributions to binding .
- Biological assays : Use FRET-based kinase assays (e.g., EGFR or BRAF) with IC₅₀ determination .
Q. What experimental approaches validate metabolic stability in hepatic microsomes?
- Methodology :
- In vitro microsomal assay : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes.
- Metabolite ID : Use high-resolution MS (Q-TOF) to identify oxidative metabolites (e.g., O-demethylation at methoxy groups) .
Q. How can researchers address low crystallinity for X-ray analysis?
- Methodology :
- Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice formation.
- Cryo-cooling : Use liquid nitrogen to stabilize crystals during data collection.
- Disorder modeling : Refine disordered regions (e.g., methoxyethyl chains) using SHELXL with occupancy adjustments .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
- Methodology :
- Solvent effects : Re-run docking simulations with explicit solvent models (e.g., water) to account for hydration forces.
- Conformational flexibility : Perform molecular dynamics (MD) simulations (100 ns) to identify bioactive conformers missed in static docking .
- Off-target screening : Use kinome-wide profiling to identify unintended interactions .
Q. What experimental controls are critical for reproducibility in SAR studies? **
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